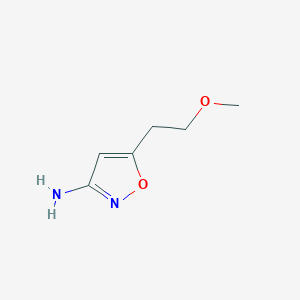

(6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

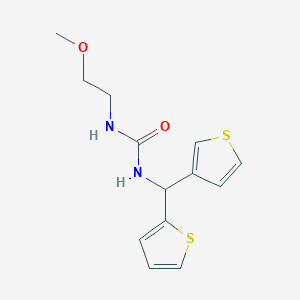

“(6-((3-Methyloxetan-3-yl)methoxy)pyridin-3-yl)methanamine” is a chemical compound with the molecular formula C11H16N2O2 . It is used in the synthesis of various specialty chemicals, nucleosides, nucleotides, phosphoramidites, and pharmaceutical intermediates .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyridine ring attached to a methoxy group, which is further connected to a 3-methyloxetane ring . The molecular weight of this compound is 208.26 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 208.26 and a molecular formula of C11H16N2O2 . Other properties such as density, boiling point, melting point, and flash point are not specified in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- This compound is utilized in the synthesis of novel Schiff bases of 3-aminomethyl pyridine. These bases exhibit anticonvulsant activity and are confirmed by FT-IR, 1H-NMR spectroscopy, and elemental analysis (Pandey & Srivastava, 2011).

Photocytotoxicity and Cellular Imaging

- Iron(III) complexes containing pyridin-2-ylmethyl methanamine derivatives show notable photocytotoxicity in red light and can be used for cellular imaging in cancer cells, demonstrating potential in cancer treatment (Basu et al., 2014).

Antimicrobial Activities

- Quinoline derivatives carrying 1,2,3-triazole moiety synthesized from this compound have been evaluated for their in vitro antibacterial and antifungal activities against pathogenic strains, showing moderate to very good activity (Thomas, Adhikari, & Shetty, 2010).

Catalytic Activities

- The compound is involved in creating Pd(II) complexes with ONN pincer ligand, exhibiting catalytic activity toward the Suzuki-Miyaura reaction. These findings are significant for advancements in catalysis and chemical synthesis (Shukla et al., 2021).

Biological Sensing and Spin-State Transitions

- Derivatives of 2,6-di(pyrazol-1-yl)pyridine and 2,6-di(pyrazol-3-yl)pyridine, related to the compound, have been used in the synthesis of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[6-[(3-methyloxetan-3-yl)methoxy]pyridin-3-yl]methanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-11(6-14-7-11)8-15-10-3-2-9(4-12)5-13-10/h2-3,5H,4,6-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLJDXWZDPCHNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)COC2=NC=C(C=C2)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2611045.png)

![N-[(3,4-dimethoxyphenyl)methyl]-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2611054.png)

![2-Bromo-N-[1-(3-chlorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2611055.png)

![N-cyclopentyl-2-[7-(2,2-dimethylpropyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2611056.png)

![N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2611057.png)

![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2611059.png)

![N-(2-chlorobenzyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2611064.png)